5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol
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Overview
Description
5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the trifluoroethyl group in this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,2-trifluoroethyl hydrazine with a suitable carboxylic acid derivative, such as an ester or an acid chloride, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or acetonitrile. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives
Scientific Research Applications
5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of enzymatic activities and signaling pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl methacrylate: Used in the synthesis of polymers with unique surface properties.
Bis(2,2,2-trifluoroethyl) phosphonate: Utilized in the synthesis of H-phosphonates and other phosphorus-containing compounds.
2,2,2-Trifluoroethanol: A solvent and reagent in organic synthesis.
Uniqueness
5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol is unique due to the presence of both the oxadiazole ring and the trifluoroethyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds.
Properties
IUPAC Name |
5-(2,2,2-trifluoroethyl)-3H-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O2/c5-4(6,7)1-2-8-9-3(10)11-2/h1H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXLBOLRQDDYCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=O)O1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001226479 |
Source
|
Record name | 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243250-21-6 |
Source
|
Record name | 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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